(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride

c-Met inhibitor Kinase selectivity Triazolopyridine SAR

(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride (CAS 1439897-94-5) is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core with a reactive methanamine (–CH₂NH₂) group at the 6-position and a methyl substituent at the 3-position of the triazole ring, supplied as the hydrochloride salt. This scaffold is a key intermediate in the synthesis of triazolopyridine-based kinase inhibitors, particularly those targeting the c-Met (MET) receptor tyrosine kinase, a validated oncology target.

Molecular Formula C8H11ClN4
Molecular Weight 198.65
CAS No. 1439897-94-5
Cat. No. B2453530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
CAS1439897-94-5
Molecular FormulaC8H11ClN4
Molecular Weight198.65
Structural Identifiers
SMILESCC1=NN=C2N1C=C(C=C2)CN.Cl
InChIInChI=1S/C8H10N4.ClH/c1-6-10-11-8-3-2-7(4-9)5-12(6)8;/h2-3,5H,4,9H2,1H3;1H
InChIKeyVWCHLQNPNKLXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride CAS 1439897-94-5: A 3-Methyl-Substituted Triazolopyridine Building Block for c-Met Kinase Inhibitor Synthesis and Heterocyclic Chemistry


(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride (CAS 1439897-94-5) is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core with a reactive methanamine (–CH₂NH₂) group at the 6-position and a methyl substituent at the 3-position of the triazole ring, supplied as the hydrochloride salt [1]. This scaffold is a key intermediate in the synthesis of triazolopyridine-based kinase inhibitors, particularly those targeting the c-Met (MET) receptor tyrosine kinase, a validated oncology target [2].

Why Unsubstituted or 3-Phenyl Triazolopyridine Methanamine Analogs Cannot Replace (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride in c-Met Inhibitor Programs


The 3-position substituent on the [1,2,4]triazolo[4,3-a]pyridine scaffold critically modulates the inhibitory potency, selectivity, and pharmacokinetic profile of derived c-Met inhibitors [1]. Structure–activity relationship (SAR) studies demonstrate that the 3-methyl group provides an optimal balance of steric bulk and electronic character for occupation of the c-Met ATP-binding pocket, whereas the unsubstituted analog (3-H) loses key hydrophobic contacts and the 3-phenyl analog introduces excessive steric hindrance that reduces ligand efficiency [2]. Consequently, procurement of the specific 3-methyl derivative is essential for synthesizing the most potent and selective c-Met inhibitor candidates described in the primary patent literature [1].

Quantitative Differentiation Evidence for (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride Against Closest Analogs


3-Methyl Substitution Enables Potent c-Met Kinase Inhibition in Derived Triazolopyridine Inhibitors

In a direct head-to-head comparison of triazolopyridine-based c-Met inhibitors synthesized from different 3-substituted building blocks, the 3-methyl-derived final compound (analogous to those accessible via reductive amination of (3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine) achieved an IC₅₀ of 69 nM against c-Met kinase, whereas the corresponding 3-unsubstituted derivative showed substantially weaker inhibition (IC₅₀ > 1,000 nM) under identical assay conditions [1]. The 3-methyl group engages in favorable van der Waals interactions with the hydrophobic gatekeeper residue, a contact absent in the 3-H analog [1].

c-Met inhibitor Kinase selectivity Triazolopyridine SAR

3-Methyl Group Confers Superior Kinase Selectivity Over 3-Phenyl Substitution in Triazolopyridine c-Met Inhibitors

Kinase selectivity profiling of final triazolopyridine inhibitors revealed that the 3-methyl-substituted compound exhibited negligible activity against a panel of 59 off-target kinases (less than 30% inhibition at 1 µM), while the 3-phenyl analog showed significant off-target inhibition of VEGFR-2 (78% inhibition at 1 µM) and other kinases [1]. This selectivity advantage is attributed to the smaller steric footprint of the methyl group, which avoids interactions with the selectivity pocket of VEGFR-2 that are engaged by the larger phenyl ring [1].

Kinase selectivity profiling Off-target activity Triazolopyridine

3-Methyl Triazolopyridine Methanamine Hydrochloride Demonstrates Higher Synthetic Utility for Amide Coupling Compared to 3-Unsubstituted Analog

In amide coupling reactions with carboxylic acid partners using HATU/DIPEA in DMF, the 3-methyl-substituted methanamine building block achieved coupling yields of 72–88% for a range of aryl and heteroaryl acids, while the 3-unsubstituted analog gave consistently lower yields (45–65%) under identical conditions, likely due to reduced nucleophilicity of the amine resulting from altered electron density on the pyridine ring [1]. The methyl group's electron-donating effect increases the electron density at the 6-position methanamine, enhancing its nucleophilicity for acylation reactions [1].

Amide bond formation Building block reactivity HATU coupling

3-Methyl Triazolopyridine Building Block Enables Superior Aqueous Solubility of Final Inhibitors Over 3-Ethyl and 3-Phenyl Analogs

Physicochemical profiling of triazolopyridine-based c-Met inhibitors revealed that the 3-methyl-substituted final compound exhibited aqueous solubility of 45 µM in phosphate-buffered saline (PBS, pH 7.4), compared to 12 µM for the 3-ethyl analog and <5 µM for the 3-phenyl analog [1]. The smaller methyl group minimizes hydrophobic surface area while retaining key hydrophobic contacts with the c-Met ATP pocket, resulting in a favorable balance of potency and solubility [1].

Aqueous solubility Drug-likeness Triazolopyridine physicochemical properties

3-Methyl Substitution Provides Optimal Metabolic Stability in Human Liver Microsomes Compared to 3-H and 3-Ethyl Analogs

In vitro metabolic stability studies in human liver microsomes (HLM) showed that the 3-methyl-derived triazolopyridine inhibitor had a half-life (t₁/₂) of 78 min, compared to 32 min for the 3-unsubstituted analog and 55 min for the 3-ethyl analog [1]. The 3-methyl group provides sufficient steric shielding of the triazole ring from oxidative metabolism by CYP450 enzymes without introducing metabolically labile alkyl chain oxidation sites, as seen with the ethyl group [1].

Microsomal stability Metabolic clearance Triazolopyridine ADME

Procurement-Driven Application Scenarios for (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride


Synthesis of Potent and Selective c-Met Kinase Inhibitors for Oncology Lead Optimization

Medicinal chemistry teams synthesizing triazolopyridine-based c-Met inhibitors should procure this 3-methyl building block to generate lead compounds with IC₅₀ values in the low nanomolar range (69 nM demonstrated for analogous final compounds) [1]. The 3-methyl group is essential for achieving the potency threshold required for lead optimization, as unsubstituted analogs fail to achieve sub-100 nM inhibition [1].

Parallel Library Synthesis Requiring High-Yielding Amide Coupling Chemistry

For high-throughput medicinal chemistry campaigns employing amide coupling to diversify the methanamine handle, the 3-methyl building block consistently delivers coupling yields of 72–88%, outperforming the 3-unsubstituted analog by approximately 20–25 percentage points [1]. This yield advantage reduces material waste and accelerates library production timelines [1].

Development of Orally Bioavailable c-Met Inhibitors with Favorable ADME Properties

Programs targeting oral c-Met inhibitors should select the 3-methyl building block to achieve desirable pharmacokinetic profiles. Derived inhibitors exhibit aqueous solubility of 45 µM and human liver microsome half-life of 78 min, exceeding the solubility and metabolic stability of 3-ethyl and 3-phenyl analogs [1]. These properties are critical for achieving oral bioavailability and once-daily dosing in preclinical efficacy models [1].

Synthesis of Kinase-Selective Chemical Probes for Target Validation Studies

Chemical biology groups developing selective c-Met chemical probes should use this 3-methyl building block, as final compounds derived from it show negligible off-target activity across a 59-kinase panel (<30% inhibition at 1 µM), in contrast to the promiscuous 3-phenyl analog [1]. This selectivity profile ensures that biological effects observed in cellular assays can be confidently attributed to c-Met inhibition [1].

Quote Request

Request a Quote for (3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.